molecular formula C21H24N2O4 B2455890 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde CAS No. 165121-43-7

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde

Cat. No.: B2455890
CAS No.: 165121-43-7
M. Wt: 368.433
InChI Key: IQYICURMGMILNS-UHFFFAOYSA-N
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Description

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its pharmacological properties, and a methoxybenzaldehyde group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde typically involves multiple steps. One common method includes the reductive amination of 4-methoxybenzaldehyde with 4-benzylpiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzoic acid.

    Reduction: 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The benzylpiperazine moiety is known to modulate neurotransmitter systems, which could explain its potential anxiolytic effects . Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylpiperazine and methoxybenzaldehyde moieties allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-19-8-7-18(15-24)13-20(19)27-16-21(25)23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYICURMGMILNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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